5-[[4-(Diethylamino)anilino]methylidene]-1-(2-furanylmethyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[[4-(diethylamino)anilino]methylidene]-1-(2-furanylmethyl)-1,3-diazinane-2,4,6-trione is a member of barbiturates.
Scientific Research Applications
Synthetic Transformations : This compound is involved in synthetic transformations. For example, it has been used in the synthesis of 1-aminocyanurates and triazine-trione derivatives, illustrating its utility in organic synthesis and the creation of new molecular structures (Chau, Malanda, & Milcent, 1997).
Molecular Structure Studies : The compound demonstrates distinct hydrogen-bonding motifs, as observed in related barbituric acid derivatives. This highlights its role in contributing to the understanding of molecular interactions and crystallography (Gelbrich, Zencirci, & Griesser, 2007).
Electron-rich Aromatic Systems : The compound is part of studies exploring electron-rich aromatic systems, such as furo[3,4-c]pyridine, and their reactivity and stability. This is crucial for the development of new organic materials and pharmaceuticals (Sarkar, Ghosh, & Chow, 2000).
Biophotonic Materials : Derivatives of this compound have been studied for their potential in biophotonics. This involves exploring their optical properties for applications in medical imaging and diagnostics (Nesterov et al., 2003).
Novel Multipolar Azo Dyes : The compound is involved in the synthesis and study of multipolar azo dyes and their complexes, which are significant in the field of photophysics and materials science (Panunzi et al., 2017).
properties
Product Name |
5-[[4-(Diethylamino)anilino]methylidene]-1-(2-furanylmethyl)-1,3-diazinane-2,4,6-trione |
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Molecular Formula |
C20H22N4O4 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
5-[[4-(diethylamino)phenyl]iminomethyl]-1-(furan-2-ylmethyl)-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C20H22N4O4/c1-3-23(4-2)15-9-7-14(8-10-15)21-12-17-18(25)22-20(27)24(19(17)26)13-16-6-5-11-28-16/h5-12,26H,3-4,13H2,1-2H3,(H,22,25,27) |
InChI Key |
BRDKUNXWGXDCLA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)CC3=CC=CO3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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